Vinyl nonafluoro-1-butanesulfonate
Description
Contextualization within Organofluorine Chemistry
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a field renowned for producing materials with exceptional properties such as high thermal stability, chemical inertness, and unique surface characteristics. The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. In the case of Vinyl nonafluoro-1-butanesulfonate, the perfluorinated nonafluorobutane group (C4F9) imparts a significant degree of hydrophobicity and oleophobicity, traits characteristic of many fluorinated materials. nih.gov This highly fluorinated tail is also responsible for the compound's thermal stability and low surface energy. The presence of such a fluorinated segment makes it a key monomer in the development of fluoropolymers, a class of polymers with widespread applications in demanding environments. nih.gov
Significance in Sulfonate Ester Chemistry
The sulfonate ester group (-SO3-) in this compound plays a crucial role in defining its reactivity. Sulfonate esters are well-established as excellent leaving groups in nucleophilic substitution reactions, a property that stems from the stability of the resulting sulfonate anion. In the context of this molecule, the vinyl sulfonate functionality provides a reactive site for various chemical transformations. The electron-withdrawing nature of the nonafluorobutanesulfonyl group enhances the electrophilicity of the vinyl group, making it a highly reactive monomer in certain types of polymerization reactions. google.com Theoretical studies on similar vinyl-sulfonate monomers have highlighted the influence of the sulfonate group on the electronic properties and reactivity of the vinyl moiety. nih.gov
Overview of Research Trajectories for this compound
Current research involving this compound is primarily focused on its application as a monomer in polymer synthesis. Scientists are exploring its use in creating a variety of functional polymers with specific, desirable properties. Key research trajectories include its incorporation into copolymers to modify surface properties, enhance thermal stability, and introduce new functionalities. clemson.eduresearchgate.net A significant area of investigation is its use in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to produce well-defined polymers with controlled molecular weights and architectures. researchgate.net The resulting fluorinated polymers and copolymers are being investigated for a range of advanced applications, including as materials for biomedical devices, high-performance coatings, and membranes. google.comrsc.orgmdpi.com
Physicochemical Properties of this compound
The unique properties of this compound are central to its utility in chemical synthesis. A compilation of its key physical and chemical characteristics is provided below.
| Property | Value |
| IUPAC Name | ethenyl nonafluoro-1-butanesulfonate |
| CAS Number | 42409-05-2 |
| Molecular Formula | C6H3F9O3S |
| Molecular Weight | 326.14 g/mol |
| Density | 1.7 g/mL at 20 °C (lit.) |
The data in this table is compiled from various chemical data sources. clemson.edufluorine1.ru
Synthesis and Reactivity of this compound
The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from general methods for the preparation of vinyl sulfonates and perfluorinated compounds. A plausible and commonly employed method for creating vinyl sulfonate esters involves the reaction of a sulfonyl halide with a vinyl-containing reagent.
One potential synthetic route involves the reaction of nonafluorobutanesulfonyl fluoride (B91410) with a suitable vinyl precursor. google.com The general principle for the synthesis of vinyl ethers often involves the reaction of a fluorinated alcohol or alkoxide with a vinylating agent. While not a direct analogy, the fundamental concept of combining a highly fluorinated sulfonyl moiety with a vinyl group is a key synthetic strategy.
Another established method for the synthesis of vinyl sulfonates involves the reaction of sulfonyl chlorides with alcohols in the presence of a base. While this typically applies to the formation of alkyl sulfonates, a similar principle could be adapted for the creation of a vinyl sulfonate. researchgate.net The synthesis of various perfluorinated vinyl ethers often involves multi-step processes that can include fluorination, reaction with hexafluoropropylene oxide, and subsequent thermal cracking. google.com
The reactivity of this compound is dominated by the chemistry of its vinyl group, which is activated by the strongly electron-withdrawing nonafluorobutanesulfonyl group. This activation makes the vinyl group highly susceptible to nucleophilic attack and a reactive monomer in various polymerization reactions.
Theoretical studies on related vinyl-sulfonate monomers indicate that the vinyl group is susceptible to radical attack, a key step in many polymerization processes. nih.gov The reactivity of vinyl sulfonates in Michael addition reactions with thiols has been shown to be significantly higher than that of acrylates, highlighting the activating effect of the sulfonate group.
Applications in Polymer Science
The primary application of this compound lies in its use as a monomer for the synthesis of specialty fluorinated polymers. Its unique structure allows for the creation of polymers with a combination of desirable properties imparted by both the fluorinated chain and the sulfonate group.
These polymers are often synthesized via controlled polymerization techniques to ensure well-defined structures and properties. For instance, the use of vinyl sulfonate esters in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization allows for the synthesis of polymers with low polydispersity and controlled molecular weights. researchgate.net This level of control is crucial for developing materials for high-performance applications.
Polymers derived from fluorinated monomers are known for their exceptional chemical resistance, thermal stability, and low surface energy. nih.gov The incorporation of the nonafluorobutane side chain from this compound into a polymer backbone can significantly enhance these properties. These fluorinated polymers are being explored for a variety of advanced applications, including:
Biomedical Materials: Fluorinated polymers are often biocompatible and are used in implantable devices and drug delivery systems. google.comrsc.org
Coatings: The low surface energy of fluoropolymers makes them ideal for creating water- and oil-repellent coatings.
Membranes: The chemical resistance and tailored porosity of fluorinated polymers make them suitable for use in demanding separation processes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
42409-05-2 |
|---|---|
Molecular Formula |
C6H3F9O3S |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
ethenyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C6H3F9O3S/c1-2-18-19(16,17)6(14,15)4(9,10)3(7,8)5(11,12)13/h2H,1H2 |
InChI Key |
SZQVETPSXXBSDR-UHFFFAOYSA-N |
SMILES |
C=COS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C=COS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Pictograms |
Corrosive |
Origin of Product |
United States |
Polymerization Chemistry and Polymeric Material Development
Radical Polymerization of Vinyl Nonafluoro-1-butanesulfonate
Free radical polymerization is a fundamental process for producing a wide range of vinyl polymers. hacettepe.edu.tr The process is characterized by a chain reaction mechanism involving initiation, propagation, and termination steps. hacettepe.edu.tr
The initiation of free-radical polymerization involves the generation of primary radicals from an initiator molecule. uomustansiriyah.edu.iq This can be achieved through several methods:
Thermal Homolysis: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide decompose upon heating to produce two radicals.
Redox Reactions: A combination of an oxidizing agent and a reducing agent can generate radicals at lower temperatures. A common system involves persulfate and a tertiary amine like N,N,N′,N′-tetramethylethylenediamine (TMEDA). semanticscholar.org
Photolysis or Radiolysis: High-energy radiation, such as ultraviolet light, can be used to break down initiator molecules into radicals. uomustansiriyah.edu.iq
To tailor the properties of the final material, this compound can be copolymerized with a variety of other vinyl monomers. Copolymerization allows for the creation of polymers that combine the properties of both monomers, such as hydrophobicity, chemical resistance, and ionic conductivity.
Techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization can be employed to synthesize well-defined block copolymers. mdpi.com For instance, the sequential RAFT polymerization of N-vinyl pyrrolidone (NVP) followed by a vinyl ester demonstrates how block copolymers with controlled molecular weights and narrow distributions can be achieved. mdpi.com A similar strategy could be applied to create block copolymers of this compound with monomers like styrene (B11656), acrylates, or other vinyl ethers. rsc.orgresearchgate.net The choice of comonomer and the polymerization technique are critical for controlling the final polymer architecture and properties.
A representative table illustrating the conditions for emulsion copolymerization of styrene with other vinyl monomers is shown below.
| Sample | Monomer Ratio (Styrene:N-Vinylformamide:Crosslinker) | Monomer Conversion (%) | Particle Diameter (nm) | Polydispersity Index (PDI) |
| 1 | 98.7 : 1.3 : 0 | 51 | 300 | 0.030 |
| 2 | 97 : 3 : 0 | 45 | 260 | 0.012 |
| 3 | 95 : 3 : 2 | 96 | 233 | 0.058 |
Data adapted from a study on styrene and N-vinylformamide copolymerization for illustrative purposes. researchgate.net
Cationic Polymerization and Copolymerization Dynamics
Cationic polymerization is another vital technique for polymerizing vinyl monomers, particularly those with electron-donating groups. nih.gov However, it can also be applied to specialized monomers where the initiation system is carefully chosen. The process is often sensitive and can be prone to chain transfer reactions, which can be suppressed by optimizing reaction conditions such as temperature and solvent polarity. nih.govwikipedia.org
Perfluoroalkylsulfonic acids, such as nonafluoro-1-butanesulfonic acid (C₄F₉SO₃H), are effective initiators for the cationic polymerization of certain vinyl monomers. figshare.com These strong acids can initiate polymerization, leading to the formation of polymers with controlled molecular weights. figshare.com The effectiveness of the initiation is influenced by the reaction conditions. For example, using C₄F₉SO₃H as an initiator in less polar solvents and at lower temperatures helps to suppress side reactions like chain transfer. figshare.com
Trifluoromethyl sulfonates, another class of perfluoroalkylsulfonic acid derivatives, have also been successfully used to catalyze the polymerization of vinyl ethers. nih.gov These catalysts are often commercially available and can be stored under ambient conditions. nih.gov The choice of solvent and the potential use of organic ligands can have a profound influence on the polymerization process, affecting molecular weight, distribution, and polymer tacticity. nih.gov
The table below shows representative data from the cationic polymerization of ethyl vinyl ether using various trifluoromethyl sulfonate initiators, highlighting the impact of the catalyst system on the outcome.
| Initiator | Solvent | Conversion (%) | Mn (theoretical) ( g/mol ) | Mn (GPC) ( g/mol ) | Đ (Mw/Mn) |
| AgOTf | Toluene | 99 | 3570 | 3600 | 1.83 |
| Cu(OTf)₂ | Toluene | 99 | 3570 | 10800 | 1.62 |
| Y(OTf)₃ | Toluene | 99 | 3570 | 14300 | 1.89 |
| Bi(OTf)₃ | Toluene | 99 | 3570 | 25800 | 2.15 |
This table illustrates the effect of different trifluoromethyl sulfonate (OTf) catalysts on the polymerization of ethyl vinyl ether and is included for representative purposes. nih.gov
A sophisticated approach to polymer synthesis involves the concurrent cationic polymerization of a vinyl monomer and a cyclic monomer, such as an epoxide, in a single system. figshare.comnih.gov This process allows for the creation of unique copolymer structures, such as multiblock-like copolymers, through crossover reactions between the two types of propagating species. figshare.comnih.gov
Research has shown that perfluoroalkylsulfonic acids can initiate such concurrent polymerizations. figshare.com For instance, the copolymerization of isopropyl vinyl ether (a vinyl monomer) and isobutylene (B52900) oxide (a cyclic monomer) can be initiated by trifluoromethanesulfonic acid (TfOH) or nonafluoro-1-butanesulfonic acid (C₄F₉SO₃H). figshare.com The successful propagation and crossover between the vinyl-addition and ring-opening mechanisms depend on a delicate balance of reactivities between the monomers and the catalyst. nih.gov In these systems, "dormant" covalent species can be generated from one of the monomers, which is crucial for the even propagation of the polymer chains. figshare.com
"Living" polymerization is a type of chain polymerization where the ability of a growing polymer chain to terminate is removed. wikipedia.org This allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures like block copolymers. wikipedia.org
In living cationic polymerization, the key is to establish an equilibrium between active propagating species (carbocations) and "dormant" covalent species. wikipedia.orgfigshare.com The rate of exchange between these states should be much faster than the rate of propagation. wikipedia.org Perfluoroalkylsulfonic acids play a critical role in achieving this state. In the copolymerization of isopropyl vinyl ether and isobutylene oxide initiated by C₄F₉SO₃H, reversibly dissociable covalent species are generated. figshare.com These dormant species, formed at the propagating end derived from the ring-opening monomer, help to control the polymerization and suppress termination and chain transfer reactions, leading to a "living" process. figshare.com This controlled mechanism is essential for producing copolymers with molecular weights that align well with theoretical predictions. figshare.com
Polymeric Ionic Liquid Systems Incorporating Nonafluoro-1-butanesulfonate Anions
Polymeric ionic liquids (PILs) are a class of polymers that have an ionic liquid species connected to each repeating unit of the polymer backbone. researchgate.net The unique properties of PILs, such as high thermal stability, low vapor pressure, and significant ionic conductivity, make them attractive for a wide range of applications. researchgate.netresearchgate.net The nonafluoro-1-butanesulfonate anion is a key component in the development of functional PILs, particularly for creating materials with specific hydrophobic characteristics.
The synthesis of polymeric ionic liquids with specific anions like nonafluoro-1-butanesulfonate often involves a two-step approach. researchgate.netmdpi.com The first step is typically the polymerization of an ionic liquid monomer containing a simple, easily exchangeable anion, such as a halide (e.g., bromide or chloride). researchgate.netmdpi.com This results in a precursor polymer.
The second, crucial step is anion exchange, also known as ion metathesis. researchgate.netresearchgate.net In this process, the initial anion on the polymer backbone is replaced by the desired functional anion. To incorporate the nonafluoro-1-butanesulfonate anion, the precursor polymer is reacted with a salt containing this anion, commonly an alkali metal salt like lithium or potassium nonafluoro-1-butanesulfonate. researchgate.net For instance, a poly(vinylimidazolium bromide) can be converted to a poly(vinylimidazolium nonafluoro-1-butanesulfonate) by treating its solution with an excess of lithium nonafluoro-1-butanesulfonate. mdpi.com This exchange is driven by factors such as the solubility difference between the starting and final salts. This method allows for the creation of a wide variety of PILs with tailored properties, as the final characteristics of the polymer are heavily influenced by the nature of the anion. nih.govrsc.org
| Step | Description | Example Reactants |
|---|---|---|
| 1. Polymerization | Free radical polymerization of an ionic liquid monomer with a simple anion. | 1-vinyl-3-ethylimidazolium bromide |
| 2. Anion Exchange | Reaction of the resulting polymer with a salt of the desired anion. | Poly(1-vinyl-3-ethylimidazolium bromide) + Lithium nonafluoro-1-butanesulfonate |
| 3. Purification | Removal of the displaced salt (e.g., Lithium Bromide) to yield the final PIL. | Final Product: Poly(1-vinyl-3-ethylimidazolium nonafluoro-1-butanesulfonate) |
The choice of anion has a dramatic effect on the properties of poly(ionic liquid)s, particularly their hydrophobicity. researchgate.net The incorporation of the highly fluorinated nonafluoro-1-butanesulfonate anion imparts significant hydrophobic character to the resulting polymer. researchgate.netmdpi.com This is due to the nature of the long perfluorinated alkyl chain (C4F9), which is known for its water-repellent properties.
Research has demonstrated that PILs based on the nonafluoro-1-butanesulfonate anion exhibit remarkable hydrophobic surfaces. researchgate.net Contact angle measurements are a key method for quantifying surface hydrophobicity. For a poly(ionic liquid) containing the [2-(methacryloyloxy)ethyl]trimethylammonium cation, replacing a common anion with nonafluoro-1-butanesulfonate leads to a substantial increase in the water contact angle. These surfaces can achieve advancing contact angles in the range of 113–118°, indicating strong hydrorepellency. researchgate.net In contrast, a similar polymer with the bis(trifluoromethylsulfonyl)imide anion showed a much lower contact angle of 76°. researchgate.net This enhanced hydrophobicity makes these materials promising for applications such as water-repellent coatings and for the separation of organic compounds or metal ions from aqueous solutions. mdpi.comresearchgate.net
| Polymer Cation | Anion | Advancing Water Contact Angle (θadv) | Reference |
|---|---|---|---|
| [2-(methacryloyloxy)ethyl]trimethylammonium | Nonafluoro-1-butanesulfonate | 113–118° | researchgate.net |
| [2-(methacryloyloxy)ethyl]trimethylammonium | Dodecylbenzenesulfonate | 113–118° | researchgate.net |
| [2-(methacryloyloxy)ethyl]trimethylammonium | Bis(trifluoromethylsulfonyl)imide | 76° | researchgate.net |
| Poly(3-ethyl-1-vinylimidazolium) | Bis(trifluoromethanesulfonyl)imide | 115° | mdpi.com |
Application in Advanced Polymeric Materials
Polymers derived from this compound are utilized in the development of advanced materials for high-technology applications, including microelectronics and energy storage.
In the field of microlithography, photoresists are critical materials used to pattern semiconductor wafers. Chemically amplified resists (CARs) function by using a photoacid generator (PAG) that produces a strong acid upon exposure to light. semiconductors.orgtcichemicals.com This acid then catalyzes chemical reactions in the surrounding polymer matrix, changing its solubility and creating the desired pattern. researchgate.net
Polymers incorporating the nonafluoro-1-butanesulfonate moiety are highly valuable in these formulations. The nonaflate anion is favored because it combines high acid strength with good solubility for its onium salts, which are often used as PAGs. semiconductors.org One significant challenge in high-resolution lithography is the diffusion of the photo-generated acid, which can blur the printed features. nih.gov A key strategy to overcome this is to create polymer-bound PAGs, where the acid-generating component is attached to the polymer backbone. semiconductors.orgnih.gov
Research has focused on developing copolymers for 157 nm lithography, for example, by polymerizing a vinyl sulfonate monomer with other functional monomers like 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene. researchgate.net These polymer systems are then formulated with a PAG, such as triphenylsulfonium (B1202918) perfluoro-1-butanesulfonate (TPS-Nf). researchgate.net Upon exposure, the PAG generates nonafluoro-1-butanesulfonic acid. A photoresist composed of poly[(2-hydroxy-3-pinanyl vinyl sulfonate)-co-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene] and 4 wt% of this PAG demonstrated the ability to print fine 140 nm line and space patterns. researchgate.net The large size of the nonafluoro-1-butanesulfonate anion helps to minimize its diffusion range, leading to higher resolution and reduced line-edge roughness. nih.gov
| Polymer Component | Photoacid Generator (PAG) | Exposure Wavelength | Achieved Resolution | Reference |
|---|---|---|---|---|
| poly[(2-hydroxy-3-pinanyl vinyl sulfonate)-co-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene] | Triphenylsulfonium perfluoro-1-butanesulfonate (TPS-Nf) | 157 nm | 140 nm lines | researchgate.net |
| Alkene-functionalized nonionic perfluorinated polymer | Bound perfluorinated PAG | Electron Beam | Sub-45 nm lines | nih.gov |
The electrolyte is a critical component of lithium-ion batteries, responsible for transporting lithium ions between the anode and cathode. Conventional electrolytes based on LiPF6 have issues with thermal and chemical stability. scielo.br Lithium nonafluoro-1-butanesulfonate (LiSO3C4F9), also known as lithium nonaflate (LiNfO), has emerged as a promising alternative salt due to its superior thermal and electrochemical stabilities. scielo.brresearchgate.net Its large anion size leads to weaker cation-anion interactions, which can facilitate ion transport. scielo.br
Solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) offer safety advantages over flammable liquid electrolytes by immobilizing the electrolyte. mdpi.comdiva-portal.org Polymers incorporating the nonafluoro-1-butanesulfonate anion or its derivatives are being explored for these systems. For example, a solid polymer electrolyte synthesized with a novel lithium bis(nonafluoro-1-butanesulfonimidate) (LiBNFSI) salt exhibited high ionic conductivity of 10⁻⁴ S·cm⁻¹ at 333 K and excellent electrochemical stability. researchgate.net Non-aqueous liquid electrolytes using LiNfO in a binary solvent mixture of propylene (B89431) carbonate (PC) and 1,2-dimethoxyethane (B42094) (DME) have shown high ionic conductivities of 2.66 x 10⁻³ S·cm⁻¹ at room temperature and a wide electrochemical stability window of approximately 5 V. scielo.brscielo.br Cells constructed with this electrolyte delivered a high specific discharge capacity of 154 mAh·g⁻¹. scielo.brresearchgate.net These properties highlight the potential of nonaflate-based electrolytes to enable safer, high-performance lithium-ion batteries. scielo.brresearchgate.net
| Electrolyte System | Key Component | Ionic Conductivity (at RT unless specified) | Key Finding | Reference |
|---|---|---|---|---|
| Non-Aqueous Liquid Electrolyte | 0.1M LiNfO in PC/DME (1:1) | 2.66 x 10-3 S·cm-1 | High electrochemical stability (~5 V) and discharge capacity (154 mAh·g-1). | scielo.br |
| Solid Polymer Electrolyte | Lithium bis(nonafluoro-1-butanesulfonimidate) (LiBNFSI) in a polymer matrix | 10-4 S·cm-1 (at 333 K) | Excellent mechanical, thermal, and electrochemical stability. | researchgate.net |
Reactivity, Catalysis, and Mechanistic Investigations
Catalytic Roles of Nonafluoro-1-butanesulfonic Acid and its Derivatives
Nonafluoro-1-butanesulfonic acid and its salts are employed in diverse catalytic systems, leveraging their unique chemical properties.
Nonafluoro-1-butanesulfonic acid (C₄F₉SO₃H) is recognized as a potent Brønsted acid catalyst, suitable for promoting various organic reactions, including those relevant to polymer synthesis. core.ac.ukmdpi.com Strong acids are often required to achieve high molecular weight polymers under milder conditions by activating functional groups. core.ac.uk The catalytic efficacy of nonafluoro-1-butanesulfonic acid has been demonstrated in reactions such as the carbonylation of formaldehyde, where its performance was comparable to that of the superacid trifluoromethanesulfonic acid, achieving high selectivity for the desired product. mdpi.com
While direct literature on its specific use in polycondensation is specialized, its fundamental properties as a strong, non-volatile acid with a non-coordinating anion make it a candidate for such reactions. The nonaflate group is also included in patents for polymerization catalyst activator complexes, highlighting its relevance in the broader field of polymerization catalysis. google.com Methane sulfonic acid, a less acidic analogue, has been successfully used as a catalyst for the synthesis of polyurethanes, a type of step-growth polymerization, further suggesting the utility of strong sulfonic acids in this domain. core.ac.uk
Table 1: Comparison of Liquid Acid Catalysts in the Carbonylation of Formaldehyde
Reaction conditions: 120 °C, 6 MPa CO pressure.
| Catalyst | Formaldehyde Conversion (%) | Selectivity of Target Product (%) |
| Nonafluoro-1-butanesulfonic acid | High (not specified) | > 85 |
| Trifluoromethanesulfonic acid | High (not specified) | > 85 |
| Dodecyl benzene sulphonic acid | ~100 | ~10 |
Data sourced from a study on formaldehyde carbonylation, demonstrating the high catalytic activity of nonafluoro-1-butanesulfonic acid. mdpi.com
The role of nonafluorobutanesulfonate in Oxygen Evolution Reaction (OER) electrocatalysis is primarily as a modifying agent in the fabrication of electrode materials rather than as a direct catalyst. Research has shown that incorporating potassium nonafluorobutanesulfonate (C₄F₉SO₃K) into lead dioxide (PbO₂) electrodes during their electrodeposition results in a composite material with altered electrocatalytic properties. dma.dp.uaudhtu.edu.ua
Studies on these PbO₂-C₄F₉SO₃K composite electrodes revealed that the presence of the nonafluorobutanesulfonate moiety tends to inhibit or decelerate the OER. dma.dp.uaudhtu.edu.ua This is evidenced by an increase in the Tafel slope for the OER, which signifies less favorable kinetics for oxygen evolution. udhtu.edu.ua While inhibiting the OER can be detrimental for applications like water splitting, it can be advantageous in other electrochemical processes, such as the oxidation of organic pollutants, where the OER is an undesirable competing reaction. In the case of 4-chlorophenol oxidation, the doped electrode showed an enhanced rate of electrochemical conversion, demonstrating the potential benefits of suppressing the OER. udhtu.edu.ua
Table 2: Electrocatalytic Effect of C₄F₉SO₃K on OER at PbO₂ Electrodes
| Electrode Material | Effect on OER | Tafel Slope (1 M HClO₄) | Application Impact |
| Undoped PbO₂ | Baseline activity | 136 mV dec⁻¹ | Standard performance |
| PbO₂-C₄F₉SO₃K Composite | Deceleration / Inhibition | 145 mV dec⁻¹ | Favors competing oxidation reactions |
This table summarizes the observed effects of incorporating potassium nonafluorobutanesulfonate into PbO₂ electrodes on the Oxygen Evolution Reaction. udhtu.edu.ua
The nonafluorobutanesulfonate (nonaflate or NfO⁻) anion is a key component in the formulation of task-specific ionic liquids (ILs). frontiersin.orgresearchgate.net Ionic liquids are salts with melting points below 100 °C, and their properties, such as viscosity, solubility, and catalytic activity, can be finely tuned by selecting the appropriate cation and anion. mdpi.com
The nonaflate anion is valued for its high thermal and chemical stability and its weakly coordinating nature. These characteristics are imparted to the resulting ionic liquid. ILs containing the nonaflate anion can be used as solvents or catalysts in a variety of organic synthesis applications. researchgate.net The ionic nature of ILs allows them to act as effective organocatalysts, enhancing reaction rates and selectivity through strong Coulombic interactions with reactants and transition states. researchgate.net By pairing the nonaflate anion with different organic cations (such as imidazolium or pyridinium derivatives), ILs can be designed for specific catalytic processes, demonstrating the principle of "designer solvents". mdpi.com
Photoacid Generation and its Chemical Consequences
Derivatives of nonafluoro-1-butanesulfonic acid are critical components of photoacid generators (PAGs), which are compounds that produce a strong acid upon exposure to light. This technology is fundamental to modern photolithography.
Photoacid generators (PAGs) are broadly classified as ionic or non-ionic. In ionic PAGs, such as triarylsulfonium or diaryliodonium salts, the nonafluorobutanesulfonate anion is a common choice for the counterion. nih.gov Upon irradiation with deep-ultraviolet (DUV) or extreme-ultraviolet (EUV) light, the onium cation absorbs the energy, leading to either homolytic or heterolytic cleavage of a carbon-sulfur or carbon-iodine bond. nih.gov This generates a radical cation and other reactive species. The sulfonium radical cation can then abstract a proton from its surroundings (e.g., the polymer matrix or solvent) to produce the strong Brønsted acid, nonafluoro-1-butanesulfonic acid.
Electron Trapping: The TPS cation captures low-energy secondary electrons generated by the EUV radiation.
Dissociation: The resulting TPS radical spontaneously dissociates into diphenylsulfide and a phenyl radical.
Rearrangement and Proton Release: The reactive species undergo rearrangement and ultimately release a proton, which combines with the nonafluorobutanesulfonate anion to form the acid. nih.gov
In non-ionic PAGs, such as imino sulfonates, the nonaflate group is covalently bonded to a chromophore. Photolysis typically involves the homolytic cleavage of the N-O bond, followed by hydrogen abstraction by the resulting radical to generate nonafluoro-1-butanesulfonic acid. core.ac.uk
The acid generated by the photolysis of PAGs is the linchpin of chemically amplified resists (CARs), which are central to high-resolution photolithography. A single photogenerated acid molecule can catalyze hundreds or thousands of subsequent chemical reactions within the resist film during a post-exposure bake step. This catalytic chain reaction provides a massive amplification of the initial photochemical event, dramatically increasing the sensitivity of the resist.
In a typical positive-tone CAR, the polymer resin is initially insoluble in an aqueous developer due to the presence of acid-labile protecting groups. The photogenerated nonafluoro-1-butanesulfonic acid catalyzes the cleavage (deprotection) of these groups. This chemical change renders the exposed regions of the resist soluble in the developer, allowing for the creation of a positive-tone pattern.
Conversely, in negative-tone CARs, the generated acid catalyzes cross-linking reactions. For example, the acid can protonate a cross-linking agent (e.g., a compound with multiple methol groups), which then undergoes an electrophilic addition reaction with the polymer resin. This creates a cross-linked network in the exposed regions, making them insoluble in the developer and forming a negative-tone pattern. The high acidity and low volatility of nonafluoro-1-butanesulfonic acid are crucial for ensuring efficient and well-defined catalytic activity within the thin resist film.
Mechanistic Studies of Host-Guest Interactions
Cation Discrimination by Macrocyclic Hosts Utilizing Nonafluoro-1-butanesulfonate Salts
The interaction between a macrocyclic host and a cationic guest is a sophisticated process governed by a variety of non-covalent forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. The selectivity of a macrocyclic host for a particular cation is not only dependent on the intrinsic properties of the host and guest, such as size, charge, and shape complementarity, but is also significantly influenced by the surrounding environment, including the solvent and the nature of the counter-anion. In systems employing nonafluoro-1-butanesulfonate salts, the unique properties of the nonafluoro-1-butanesulfonate anion play a critical role in modulating the cation discrimination process.
The nonafluoro-1-butanesulfonate anion is classified as a weakly coordinating anion (WCA). The primary characteristic of a WCA is its low tendency to form strong interactions with cations. This property arises from its large size and the effective delocalization of its negative charge, which is further enhanced by the presence of highly electronegative fluorine atoms. The perfluorinated alkyl chain creates a "Teflon-like" exterior that is poorly polarizable, further diminishing its ability to engage in strong electrostatic interactions.
The mechanistic role of the nonafluoro-1-butanesulfonate anion in enhancing cation discrimination by a macrocyclic host can be understood through the concept of minimizing ion-pairing. In many host-guest systems, the cation and its counter-anion exist as a tightly bound ion pair in solution. This ion-pairing can compete with the binding of the cation by the macrocyclic host, thereby reducing the observed binding affinity and potentially altering the selectivity of the host.
By introducing a weakly coordinating anion like nonafluoro-1-butanesulfonate, the strong electrostatic interactions between the cation and the anion are suppressed. This leads to a greater availability of "naked" or more loosely associated cations in the solution. These more accessible cations can then interact more freely with the macrocyclic host, allowing the intrinsic selectivity of the host, which is based on factors like cavity size and ligand arrangement, to be more fully expressed. Consequently, the use of nonafluoro-1-butanesulfonate salts can lead to a more accurate assessment of the true binding capabilities and selectivity of a macrocyclic host for a series of cations.
While direct studies on cation discrimination by macrocyclic hosts specifically utilizing nonafluoro-1-butanesulfonate salts are not extensively documented in the literature, valuable insights can be gleaned from related systems involving perfluorinated moieties. For instance, studies on perfluorinated crown ethers have shed light on how the presence of extensive fluorination impacts cation binding.
Research on perfluoro-15-crown-5 has demonstrated that it interacts weakly but significantly with sodium (Na⁺) and potassium (K⁺) ions. nih.govresearchgate.net The formal complexation constants, assuming a 1:1 stoichiometry, were determined to be 5.5 M⁻¹ for Na⁺ and 1.7 M⁻¹ for K⁺. nih.govresearchgate.net This weak binding is attributed to the strong electron-withdrawing nature of the numerous fluorine atoms in the perfluorocrown ether, which reduces the electron-donating ability of the oxygen atoms responsible for cation coordination. nih.govresearchgate.net
Despite the weakened binding, the selectivity of perfluoro-15-crown-5 for Na⁺ over K⁺ is preserved, which is consistent with the better size fit of Na⁺ into the cavity of the non-fluorinated 15-crown-5. nih.gov This finding underscores that even in a highly electron-deficient environment, the fundamental principles of size-selective binding by macrocyclic hosts remain operative.
The following interactive data table summarizes the formal complexation constants for perfluoro-15-crown-5 with Na⁺ and K⁺. It is important to note that in this case, the fluorination is on the host molecule itself, rather than the counter-anion. However, the data provides a quantitative illustration of the impact of perfluorination on cation-macrocycle interactions.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Analysis
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. These methods are essential for identifying the functional groups present in Vinyl nonafluoro-1-butanesulfonate.
Fourier-Transform Infrared (FT-IR) Spectroscopy Studies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups, which absorb at characteristic frequencies. For this compound, the key functional groups are the vinyl group (C=C-H), the sulfonate ester group (-SO₂-O-), and the perfluorobutyl chain (-C₄F₉).
While a specific experimental spectrum for this exact compound is not widely published, the expected absorption bands can be predicted based on the analysis of analogous structures. The vinyl group typically exhibits a C=C stretching vibration in the range of 1645-1635 cm⁻¹. The C-H bonds of the vinyl group give rise to stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations between 1000 and 650 cm⁻¹. The sulfonate group is characterized by strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds, typically found near 1420-1380 cm⁻¹ and 1200-1180 cm⁻¹, respectively. The spectrum is also dominated by intense absorption bands in the 1300-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the nonafluorobutyl group.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Vinyl Group | C-H Stretch | 3100-3000 |
| Vinyl Group | C=C Stretch | 1645-1635 |
| Sulfonate (R-SO₂-O) | Asymmetric S=O Stretch | 1420-1380 |
| Sulfonate (R-SO₂-O) | Symmetric S=O Stretch | 1200-1180 |
| Perfluoroalkyl | C-F Stretch | 1300-1100 (multiple strong bands) |
Raman Spectroscopic Investigations
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it an excellent tool for observing the C=C bond of the vinyl group and the perfluorinated carbon backbone.
In the Raman spectrum of this compound, the C=C stretching vibration would be expected to produce a strong signal around 1640 cm⁻¹. The various C-F bonds of the nonafluorobutyl chain would also be Raman active. While specific data is scarce, studies on similar fluorinated polymers show that Raman spectroscopy can effectively probe the polymer backbone and identify key structural features. For polymers derived from this monomer, Raman spectroscopy could be used to monitor the polymerization process by observing the disappearance of the vinyl C=C stretching band.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹⁹F (fluorine).
For this compound, ¹H NMR would provide definitive information about the vinyl group. The three vinyl protons are chemically distinct and would exhibit a complex splitting pattern (often an ABX or AMX system) in the chemical shift range of approximately 5.0 to 7.0 ppm.
¹⁹F NMR is crucial for characterizing the perfluorinated tail. The nonafluorobutyl group (-CF₂-CF₂-CF₂-CF₃) contains four chemically non-equivalent fluorine environments. This would result in four distinct signals in the ¹⁹F NMR spectrum. The terminal -CF₃ group would appear as a triplet, while each of the -CF₂- groups would appear as complex multiplets due to coupling with adjacent fluorine nuclei. The chemical shifts provide information about the electronic environment of each fluorine group.
Table 2: Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | CH₂=CH- | 5.0 - 6.0 | Multiplet (2H) |
| ¹H | CH₂=CH - | 6.5 - 7.0 | Multiplet (1H) |
| ¹⁹F | -CF₂-SO₂- | -110 to -120 | Multiplet |
| ¹⁹F | -CF₂-CF₂ -CF₂- | -121 to -124 | Multiplet |
| ¹⁹F | -CF₂-CF₂ -CF₃ | -124 to -128 | Multiplet |
| ¹⁹F | -CF₃ | -80 to -85 | Triplet |
Note: Predicted values are relative to standard references (TMS for ¹H, CFCl₃ for ¹⁹F) and can vary based on solvent and experimental conditions.
Mass Spectrometry Techniques for Compound Identification and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For non-volatile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The compound is first separated from a mixture by LC and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by isolating a precursor ion, fragmenting it, and analyzing the resulting product ions. This technique is highly sensitive and is widely used for the trace analysis of per- and polyfluoroalkyl substances (PFAS) in complex matrices. nih.govrsc.orgmdpi.com
Analysis would typically be performed using electrospray ionization (ESI) in negative mode, which is effective for sulfonated compounds. The high sensitivity of LC-MS/MS allows for detection at very low concentrations, often in the parts-per-trillion range. mdpi.comacs.org The fragmentation pattern in an MS/MS experiment would provide structural confirmation, with expected cleavages at the sulfonate ester bond and along the fluorocarbon chain.
Table 3: Predicted LC-MS/MS Data for this compound
| Ion Type | Adduct | Predicted m/z |
|---|---|---|
| Precursor Ion | [M-H]⁻ | 324.9586 |
| Precursor Ion | [M+HCOO]⁻ | 370.9641 |
| Precursor Ion | [M+Na-2H]⁻ | 346.9405 |
Data derived from computational predictions.
Surface Analysis Techniques for Polymeric Materials
When this compound is polymerized, the surface properties of the resulting material become critical for many applications. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are used to characterize these surfaces.
X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of atoms on the surface of a material. For a polymer made from this compound, XPS would be used to quantify the amount of fluorine, carbon, oxygen, and sulfur on the surface. High-resolution scans of the C1s, F1s, O1s, and S2p regions would reveal the chemical bonding states, confirming the presence of the perfluoroalkyl chains and sulfonate groups. researchgate.netrsc.org
Atomic Force Microscopy (AFM) is used to image the surface topography at the nanoscale. mdpi.com It can measure surface roughness and identify different domains in polymer blends. researchgate.netsci-hub.se For a film made from poly(this compound), AFM could be used to assess film uniformity, measure surface roughness (Ra and Rq values), and visualize any phase separation or surface defects.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. vot.pl For polymers derived from this compound, XPS analysis is invaluable for confirming the presence and chemical environment of the constituent elements: carbon (C), oxygen (O), fluorine (F), and sulfur (S).
The analysis of high-resolution spectra for each element allows for the identification of specific functional groups.
C 1s Spectrum: The carbon spectrum would be complex, with distinct peaks corresponding to the different chemical environments of the carbon atoms. This includes the aliphatic C-C/C-H bonds of the polymer backbone, the C-O and C-S bonds associated with the sulfonate group, and the highly shifted C-F bonds of the nonafluorobutyl chain. eag.com
F 1s Spectrum: A strong, high-binding-energy peak for fluorine would confirm the presence of the perfluorinated chain (C-F bonds). The high electronegativity of fluorine results in a significant chemical shift. cardiff.ac.uk
S 2p Spectrum: The sulfur 2p peak would be characteristic of a sulfonate group (-SO₃-), typically appearing at a binding energy around 168-170 eV, indicating sulfur in its +6 oxidation state. elsevierpure.com
O 1s Spectrum: The oxygen 1s spectrum would show peaks corresponding to the sulfonate group (S-O). nih.gov
By quantifying the peak areas and applying relative sensitivity factors, the surface stoichiometry of the polymer can be determined, confirming its successful polymerization and purity. XPS is also instrumental in studying surface modification or degradation of the polymer, as changes in the surface chemistry are readily detected. cardiff.ac.uk
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface topography and morphology of materials. researchgate.net When applied to membranes or films made from polymers containing this compound, SEM provides high-resolution images of the surface structure. This analysis is critical for understanding how processing conditions affect the material's final form.
For instance, in the context of polymer electrolyte membranes, SEM can reveal the porosity, phase separation, and surface roughness of the membrane. mdpi.com Images can show whether the surface is smooth and uniform or contains aggregates and protrusions, which can influence the material's performance in applications like batteries or fuel cells. mdpi.com When used in conjunction with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping of the surface, visually confirming the distribution of key elements like fluorine and sulfur from the nonafluoro-1-butanesulfonate group across the sample.
Thermal Analysis for Material Transitions and Stability
Thermal analysis techniques are essential for determining the operational temperature limits and phase transition behavior of polymeric materials.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. advanses.com For fluoropolymers like poly(this compound), TGA is used to assess thermal stability. Fluoropolymers are known for their high thermal resistance due to the strength of the carbon-fluorine bond. shimadzu.com
A typical TGA thermogram would show the onset temperature of decomposition, which for a highly fluorinated polymer is expected to be high. researchgate.net The analysis indicates the temperature at which the material begins to degrade and lose mass. For instance, similar fluoropolymers can be stable up to temperatures around 270-300°C. researchgate.netresearchgate.net The TGA curve provides critical data on the percentage of weight loss at various temperatures and the temperature of maximum decomposition rate, which is useful for defining the upper service temperature of the material.
Table 1: Representative TGA Data for a Fluorinated Polymer
| Parameter | Value | Reference |
| Onset of Decomposition | ~270 °C | researchgate.net |
| 5% Mass Loss Temperature | 522.2 °C | shimadzu.com |
| 10% Mass Loss Temperature | 533.9 °C | shimadzu.com |
Note: Data presented is for representative fluoropolymers and illustrates the expected high thermal stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. advanses.com DSC analysis identifies key transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
For a polymer derived from this compound, the DSC thermogram would reveal its amorphous or semi-crystalline nature. The glass transition temperature (Tg) is a critical parameter, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state, which significantly impacts the mechanical and ion-transport properties of the material, especially in electrolyte applications. researchgate.net The presence of bulky, fluorinated side chains would be expected to influence the Tg of the polymer.
Dielectric and Conductivity Spectroscopy for Electrolyte Characterization
When this compound is incorporated into a polymer or its corresponding lithium salt is used in a liquid electrolyte, dielectric and conductivity spectroscopy become vital for characterizing the material's electrical properties for applications such as lithium-ion batteries. researchgate.net
AC Impedance Spectroscopy is used to measure the ionic conductivity and dielectric behavior of the electrolyte. psu.edu Studies on liquid electrolytes containing lithium nonafluoro-1-butanesulfonate dissolved in a binary solvent system of propylene (B89431) carbonate (PC) and 1,2-dimethoxyethane (B42094) (DME) show that the ionic conductivity is highly dependent on the solvent ratio. psu.edu The maximum ionic conductivity of 2.52 mS/cm was achieved for a 1:1 volume ratio of PC:DME. psu.edu This is attributed to a synergistic effect where the high dielectric constant of PC aids in salt dissociation, and the low viscosity of DME promotes ion mobility. psu.edu
The dielectric behavior, analyzed through the dielectric permittivity (ε') and dissipation factor (tanδ), provides insight into the polarization and energy loss mechanisms within the electrolyte. psu.edu A high dielectric constant is observed for solvent mixtures rich in PC, owing to its high polarity. psu.edu The relaxation processes observed in the dielectric spectra are related to the motion of ions and solvent dipoles under the applied electric field. mdpi.comresearchgate.netiupac.org
Table 2: Ionic Conductivity of 0.1M Lithium Nonafluoro-1-butanesulfonate in PC:DME Solvent
| PC:DME Volume Ratio | Ionic Conductivity (mS/cm) | Reference |
| 1:1 | 2.52 | researchgate.netpsu.edu |
| 1:2 | < 2.52 | psu.edu |
| 2:1 | < 2.52 | psu.edu |
Table 3: Dielectric Properties of Lithium Nonafluoro-1-butanesulfonate Electrolytes
| Property | Observation | Influencing Factor | Reference |
| Dielectric Permittivity (ε') | Highest for 2:1 PC:DME ratio | High polarity of Propylene Carbonate (PC) | psu.edu |
| Dissipation Factor (tanδ) | Maximum value for 2:1 PC:DME ratio | High dielectric nature of the PC-rich mixture | psu.edu |
These characterization techniques collectively provide a detailed understanding of the chemical structure, morphology, thermal stability, and electrochemical properties of materials based on this compound, guiding their development for specific technological applications.
Based on a comprehensive search of available information, it is not possible to generate the requested article on the "Computational Chemistry and Theoretical Modeling of this compound Systems." The search results indicate a lack of specific published research focusing on the detailed computational and theoretical analysis of this particular compound as outlined.
While "this compound," also known as vinyl nonaflate, is a known chemical compound used in organic synthesis, dedicated studies on its molecular and vibrational properties through quantum-chemical calculations, intermolecular interactions via molecular dynamics simulations, reaction mechanisms using Density Functional Theory (DFT), or its potential properties as an ionic liquid through predictive modeling could not be located.
General methodologies for the computational analysis of related compounds, such as other vinyl sulfonates or ionic liquids containing the nonafluorobutanesulfonate anion, do exist. However, in keeping with the strict instructions to focus solely on "this compound," no data or detailed research findings specific to this molecule could be sourced to populate the requested article sections. Therefore, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline is not feasible at this time.
Environmental Transformation and Abiotic Degradation Pathways
Hydrolytic Stability and Pathways of Nonaflate Esters
Nonaflate esters, characterized by the nonafluorobutanesulfonate group, are generally considered to be chemically stable. However, like other esters, they can undergo hydrolysis, a chemical reaction with water that breaks the ester bond. The rate and extent of hydrolysis are influenced by the specific chemical structure of the ester and environmental conditions such as pH and temperature. researchgate.net
The hydrolysis of an ester involves the cleavage of the bond between the carbonyl carbon and the oxygen atom of the OR' group. In the case of vinyl nonafluoro-1-butanesulfonate, this would involve the breaking of the bond between the sulfonyl group and the vinyl ether oxygen. This reaction would lead to the formation of nonafluoro-1-butanesulfonic acid and vinyl alcohol, which would quickly tautomerize to the more stable acetaldehyde.
Table 1: General Factors Influencing Hydrolytic Stability of Esters
| Factor | Influence on Hydrolysis Rate | Rationale |
| pH | Catalyzed by both acid and base | Acid protonates the carbonyl/sulfonyl oxygen, making the carbon more electrophilic. Base provides the hydroxide (B78521) nucleophile. |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. |
| Steric Hindrance | Decreases with increased steric bulk | Bulky groups around the reaction center can physically block the approach of the water molecule. |
| Electronic Effects | Electron-withdrawing groups can increase the rate | They increase the positive charge on the carbonyl/sulfonyl carbon, making it more susceptible to nucleophilic attack. |
Photo-oxidation Mechanisms in Atmospheric and Aqueous Environments
Photo-oxidation, a process initiated by light, represents another significant abiotic degradation pathway for organic compounds in the environment. For this compound, the vinyl group is a likely site for photo-oxidation. The double bond in the vinyl group can absorb ultraviolet (UV) radiation, leading to the formation of reactive species.
In atmospheric and aqueous environments, photo-oxidation can proceed through two primary mechanisms: direct photolysis and indirect photolysis. nih.gov
Direct Photolysis: The compound itself absorbs light energy, leading to its excitation and subsequent decomposition.
Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., humic acids, nitrate (B79036) ions), absorb light and transfer the energy to the target compound or generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then react with the compound. nih.gov
The vinyl group is known to be susceptible to attack by hydroxyl radicals, a common and highly reactive oxidant in the atmosphere and sunlit surface waters. The reaction of •OH with the vinyl double bond can initiate a cascade of oxidation reactions, potentially leading to the cleavage of the molecule. researchgate.net The photo-oxidation of the vinyl moiety would likely result in the formation of intermediate products such as aldehydes or carboxylic acids before further degradation.
Formation of Perfluorobutane Sulfonic Acid (PFBS) as a Degradation Product
A key aspect of the environmental fate of this compound is its potential to degrade into perfluorobutane sulfonic acid (PFBS). PFBS is a highly persistent and mobile perfluoroalkyl acid (PFAA) that has been detected in various environmental compartments and biota. The transformation of precursor compounds is a recognized source of PFAAs in the environment. nih.govnih.govsunderlandlab.org
The degradation pathways discussed above, hydrolysis and photo-oxidation, would both lead to the cleavage of the ester bond, releasing the nonafluorobutanesulfonate anion. In the aqueous environment, this anion would exist as PFBS.
Hydrolysis Pathway: C₂H₃OS(O)₂C₄F₉ + H₂O → C₄F₉SO₃H (PFBS) + CH₂=CHOH (Vinyl alcohol) → CH₃CHO (Acetaldehyde)
Photo-oxidation Pathway: The initial attack on the vinyl group by reactive species like •OH would likely be followed by further reactions that ultimately cleave the ester linkage, releasing the stable PFBS molecule. While specific intermediate products for this compound have not been identified, the stability of the perfluoroalkyl chain and the sulfonate group suggests that PFBS would be a persistent end product of these degradation processes. Studies on other PFAS precursors have shown that biotransformation can also lead to the formation of PFAAs. battelle.org
Environmental Mobility and Transport Considerations for Precursors
The environmental mobility and transport of this compound, as a precursor to PFBS, are critical factors in determining its potential for widespread environmental contamination. The mobility of PFAS compounds is influenced by their chemical structure, including the length of the perfluoroalkyl chain and the nature of the functional group. mdpi.com
As a neutral molecule, this compound may have different transport properties compared to its ionic degradation product, PFBS. Neutral PFAS precursors can be more volatile and may partition to different environmental compartments than their anionic counterparts. The vinyl group may also impart different partitioning behaviors.
The transport of PFAS precursors can occur over long distances in the atmosphere and in water. researchgate.net Once released into the environment, these precursors can undergo transformation in various environmental media, acting as a long-term source of persistent PFAAs like PFBS in locations far from the original source of the precursor. The mobility of these precursors means that contamination can be widespread and that understanding their fate is essential for assessing the full scope of PFAS contamination. sunderlandlab.org
Table 2: Comparison of Potential Properties Influencing Environmental Mobility
| Property | This compound (Precursor) | Perfluorobutane Sulfonic Acid (PFBS) (Degradation Product) |
| Charge at environmental pH | Neutral | Anionic |
| Volatility | Potentially higher due to neutral state | Low |
| Water Solubility | Expected to be lower than PFBS | High |
| Sorption to Organic Carbon | Potentially higher | Lower |
| Long-range Transport Potential | Can be transported in the atmosphere and water | Primarily transported in water |
Future Research Directions and Translational Opportunities
Development of Novel Polymerizable Derivatives with Tailored Functionalities
The inherent reactivity of the vinyl group in vinyl nonafluoro-1-butanesulfonate serves as a gateway to a vast landscape of novel polymerizable derivatives. Future research is poised to explore the synthesis of new monomers derived from this platform, enabling the creation of polymers with precisely tailored properties.
One promising direction is the introduction of additional functional groups to the vinyl moiety or through copolymerization with other functional monomers. This could involve the synthesis of copolymers with monomers containing hydrophilic groups, such as carboxylic acids or polyethylene (B3416737) glycol, to modulate the hydrophobic-hydrophilic balance of the resulting polymers. Such tailored copolymers could find applications in areas like amphiphilic coatings or as compatibilizers in polymer blends.
Furthermore, the synthesis of cross-linkable derivatives of this compound could lead to the development of robust polymer networks. This could be achieved by copolymerizing it with monomers containing reactive sites for cross-linking, such as epoxy or isocyanate groups. The resulting cross-linked materials would be expected to exhibit enhanced thermal and mechanical stability, making them suitable for demanding applications in electronics and aerospace.
A key area of investigation will be the controlled polymerization of these novel derivatives. Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization could be employed to synthesize well-defined block copolymers. alfa-chemistry.com This would allow for the creation of nanostructured materials with ordered domains, opening up possibilities in areas such as drug delivery and advanced separation membranes.
Table 1: Potential Functional Monomers for Copolymerization with this compound
| Functional Monomer | Potential Property Modification | Potential Application Area |
| Acrylic Acid | Increased hydrophilicity, ion-exchange capacity | Membranes, hydrogels |
| Styrene (B11656) | Enhanced thermal stability, mechanical strength | High-performance plastics |
| 2-Hydroxyethyl Methacrylate | Introduction of hydroxyl groups for post-functionalization | Biocompatible materials, coatings |
| Glycidyl Methacrylate | Cross-linking capability | Adhesives, composites |
Exploration of Advanced Catalytic Applications in Sustainable Processes
The nonafluorobutanesulfonate group is a well-known superacid precursor, suggesting that polymers derived from this compound could function as highly acidic and recyclable catalysts. mdpi.com Future research will likely focus on harnessing this catalytic potential in a variety of sustainable chemical processes.
Polymers and copolymers of this compound could be employed as solid acid catalysts, replacing corrosive and difficult-to-recycle liquid acids in industrial reactions such as esterification, Friedel-Crafts alkylation, and hydration of alkenes. The perfluorinated nature of the side chains would be expected to create a unique chemical environment that could enhance catalytic activity and selectivity. acs.org
A particularly exciting avenue is the development of catalytic membranes. By fabricating polymers of this compound into porous membranes, it would be possible to combine reaction and separation into a single unit operation. This could lead to significant process intensification and reduced energy consumption in chemical manufacturing.
Moreover, the strong electron-withdrawing nature of the nonaflate group can influence the electronic properties of catalysts when the polymer is used as a support. Future studies could explore the use of poly(this compound) as a support for metal nanoparticles, potentially leading to catalysts with enhanced activity and stability in oxidation, reduction, and carbon-carbon coupling reactions. The fluorinated polymer matrix could also facilitate reactions in fluorinated solvents or in biphasic systems, offering advantages in catalyst recovery and product purification. nih.gov
Refined Understanding of Complex Mechanistic Pathways
A deeper understanding of the polymerization behavior of this compound is crucial for controlling the structure and properties of the resulting polymers. The electron-deficient nature of the vinyl group, due to the strong inductive effect of the nonaflate group, suggests that its polymerization mechanism may differ significantly from that of more common vinyl monomers.
Future mechanistic studies will likely employ advanced analytical techniques to probe the kinetics and thermodynamics of its polymerization. This could involve in-situ spectroscopic methods to monitor the reaction progress and computational modeling to elucidate the transition states of the propagation and termination steps. nih.gov Understanding the role of the counter-ion in potential ionic polymerization pathways will also be a key area of investigation. nih.gov
The copolymerization of this compound with other monomers presents another layer of mechanistic complexity. Determining the reactivity ratios of this monomer with various comonomers will be essential for predicting and controlling the composition of the resulting copolymers. This knowledge is fundamental for the rational design of polymers with specific properties, as outlined in section 8.1.
Furthermore, investigating the degradation pathways of polymers containing nonafluorobutanesulfonate units is critical, particularly from an environmental perspective. Understanding how these materials behave under various environmental conditions will inform the design of more sustainable and long-lasting materials.
Design of Next-Generation Materials Utilizing this compound Motifs
The unique properties imparted by the nonafluorobutanesulfonate group—high acidity, thermal stability, and low surface energy—make this compound an attractive building block for a wide range of next-generation materials. fluorochem.co.ukjeyamscientific.in
A primary area of interest is in the development of advanced polymer electrolyte membranes (PEMs) for fuel cells. The high acidity of the sulfonic acid group is expected to lead to high proton conductivity, a key requirement for efficient fuel cell operation. The fluorinated backbone would also contribute to the chemical and thermal stability of the membrane in the harsh operating environment of a fuel cell. researchgate.netacs.org
In the realm of coatings and surface modifiers, polymers derived from this compound could be used to create highly hydrophobic and oleophobic surfaces. Such coatings would have applications in self-cleaning surfaces, anti-fouling coatings for marine applications, and stain-resistant textiles. The low refractive index of fluorinated polymers also makes them candidates for use in optical coatings and claddings for optical fibers.
The incorporation of this compound into polymer dielectrics could also lead to materials with low dielectric constants and high thermal stability, which are in demand for advanced microelectronics packaging. The bulky and electron-withdrawing side chains could disrupt polymer chain packing, leading to lower dielectric constants and reduced signal loss in high-frequency applications.
Table 2: Predicted Properties and Potential Applications of Poly(this compound)
| Property | Predicted Characteristic | Potential Application |
| Acidity | High (Superacidic nature) | Solid acid catalysts, Proton exchange membranes |
| Thermal Stability | High | High-performance plastics, Electronics |
| Chemical Resistance | High | Coatings for harsh environments, Liners |
| Surface Energy | Low | Hydrophobic/Oleophobic coatings, Non-stick surfaces |
| Dielectric Constant | Low | Microelectronics, High-frequency circuits |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for vinyl nonafluoro-1-butanesulfonate, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via sulfonylation of vinyl precursors using fluorinated sulfonylating agents. Reaction optimization should focus on controlling moisture (anhydrous conditions) and temperature (0–25°C) to prevent hydrolysis of the sulfonate group. Characterization via <sup>19</sup>F NMR and FTIR is critical to confirm fluorinated chain integrity and sulfonate ester formation . Pilot studies should include purity assessments using HPLC with fluorinated-phase columns to detect side products like residual sulfonic acids.
Q. How does the compound’s stability vary under different solvent systems and pH conditions?
- Methodological Answer : Stability studies require systematic testing in aprotic solvents (e.g., THF, DMF) and aqueous buffers (pH 3–10). Accelerated degradation experiments (e.g., 40–60°C) paired with LC-MS can track hydrolysis kinetics. For acidic conditions, the sulfonate ester is prone to cleavage, forming nonafluoro-1-butanesulfonic acid, detectable via ion chromatography . Neutral/basic conditions may stabilize the compound but risk nucleophilic substitution at the vinyl group.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : <sup>1</sup>H and <sup>19</sup>F NMR are essential for confirming structural integrity. <sup>19</sup>F NMR chemical shifts between -70 to -85 ppm (CF3 and CF2 groups) are diagnostic. Mass spectrometry (ESI-TOF) with negative-ion mode detects the molecular ion [M–H]<sup>−</sup> and fragmentation patterns. X-ray crystallography is less common due to volatility but may be attempted using low-temperature crystallography in inert matrices .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in ionic liquid systems be resolved?
- Methodological Answer : Contradictions often arise from variations in ionic liquid composition (e.g., imidazolium vs. pyrrolidinium cations) or trace water content. A systematic approach involves:
Replicating experiments under rigorously anhydrous conditions (Karl Fischer titration for water quantification).
Comparing reactivity across ionic liquids with controlled counterion basicity (e.g., [NTf2]<sup>−</sup> vs. [PF6]<sup>−</sup>).
Using DFT calculations to model solvation effects and transition states. Triangulation of kinetic data, computational models, and spectroscopic monitoring (e.g., in situ IR) can resolve discrepancies .
Q. What experimental designs are optimal for studying its role as a fluorinated surfactant in polymer emulsions?
- Methodological Answer : Design a multi-phase study:
- Phase 1 : Measure critical micelle concentration (CMC) via surface tension tensiometry or conductivity in aqueous/nonaqueous media.
- Phase 2 : Use dynamic light scattering (DLS) to monitor emulsion stability under shear stress and varying temperatures.
- Phase 3 : Incorporate the surfactant into radical polymerization systems (e.g., styrene/acrylate) and analyze molecular weight distribution (GPC) and fluorinated end-group incorporation (<sup>19</sup>F NMR). Include controls with non-fluorinated surfactants to isolate effects .
Q. How can environmental persistence and bioaccumulation potential be assessed methodologically?
- Methodological Answer : Deploy a tiered approach:
Lab-scale biodegradation : Use OECD 301B (Ready Biodegradability) tests with activated sludge, monitoring via LC-MS/MS for degradation products.
Bioaccumulation modeling : Apply quantitative structure-activity relationships (QSARs) for log Kow and BCF predictions, validated with in vitro assays (e.g., fish hepatocyte uptake studies).
Field analysis : Use solid-phase extraction (SPE) coupled with high-resolution mass spectrometry (HRMS) to detect the compound in water/sediment samples. Cross-reference with toxicological databases for PFAS analogs .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal decomposition products?
- Resolution Strategy :
- Hypothesis : Discrepancies may stem from decomposition pathways influenced by heating rate or atmospheric oxygen.
- Experimental Design : Perform thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA-MS) under inert (N2) and oxidative (air) conditions. Compare decomposition profiles (e.g., HF release vs. sulfonic acid formation).
- Validation : Replicate studies using sealed ampoules for pyrolysis-GC/MS to isolate oxygen effects. Cross-validate with computational pyrolysis simulations (e.g., Gaussian or ORCA software) .
Methodological Recommendations
- Triangulation : Combine spectroscopic, chromatographic, and computational data to validate findings .
- Precision in Fluorine Chemistry : Use perfluorinated solvents (e.g., FC-72) to minimize interference in reactivity studies .
- Ethical Data Reporting : Disclose synthetic yields, purity metrics, and instrument detection limits to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
